molecular formula C10H10N2 B12937844 4-(Azetidin-2-yl)benzonitrile

4-(Azetidin-2-yl)benzonitrile

Cat. No.: B12937844
M. Wt: 158.20 g/mol
InChI Key: JFLDGEJJWGPGAK-UHFFFAOYSA-N
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Description

4-(Azetidin-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2. It consists of a benzonitrile group attached to an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-2-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of primary amines with bis-triflates of 2-substituted-1,3-propanediols under microwave irradiation . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the reaction of benzoyl chlorides with alkanesulphonyltrichlorophosphazene at elevated temperatures . This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of azetidine.

    Reduction: Primary amines.

    Substitution: Substituted benzonitriles with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Azetidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-2-yl)benzonitrile is unique due to its combination of the azetidine ring and benzonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(azetidin-2-yl)benzonitrile

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10-5-6-12-10/h1-4,10,12H,5-6H2

InChI Key

JFLDGEJJWGPGAK-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(C=C2)C#N

Origin of Product

United States

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